molecular formula C10H18BrNO2 B6279348 tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate CAS No. 1420837-48-4

tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Cat. No. B6279348
CAS RN: 1420837-48-4
M. Wt: 264.2
InChI Key:
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Description

Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate, also known as TBBA, is an organic compound that has been used in various scientific research applications. TBBA is a synthetic chemical with a molecular formula of C9H15BrNO2. It is a colorless solid with a melting point of 103-105 °C. TBBA has a wide range of applications in organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate has been used in various scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug discovery, and as a tool in biochemistry. tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate has been used as a catalyst in the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used as a reagent in the synthesis of various drugs, such as antibiotics, antiviral agents, and anti-cancer agents. Additionally, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate has been used as a tool in biochemistry to study the mechanism of action of various enzymes, proteins, and other biological molecules.

Mechanism of Action

Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate has a wide range of applications in organic synthesis, drug discovery, and biochemistry. The mechanism of action of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate in these applications is not fully understood. However, it is believed that tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate acts as a catalyst in organic synthesis by facilitating the formation of new chemical bonds between molecules. In drug discovery, it is believed that tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate acts as a reagent to facilitate the formation of new drugs. In biochemistry, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate is believed to act as a tool to study the mechanism of action of various enzymes, proteins, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate are not fully understood. However, it is believed that tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate can act as a catalyst in organic synthesis, as a reagent in drug discovery, and as a tool in biochemistry. It is also believed that tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate can interact with various enzymes, proteins, and other biological molecules to alter their activity. Additionally, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate may have the potential to interact with various receptors and enzymes in the body, which could lead to various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate is that it is relatively easy to synthesize, which makes it an ideal reagent for organic synthesis. Additionally, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate is relatively stable, which makes it useful in drug discovery and biochemistry. However, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate is not a very reactive compound and can be difficult to use in certain experiments. Additionally, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate is toxic and should be handled with care.

Future Directions

There are several potential future directions for tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate research. One potential direction is to further explore the mechanism of action of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate in organic synthesis, drug discovery, and biochemistry. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate. Additionally, further research could be conducted to explore the potential applications of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate in drug design and development. Additionally, further research could be conducted to explore the potential toxicity of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate and to develop methods to reduce its toxicity. Finally, further research could be conducted to explore the potential for tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate to interact with various receptors and enzymes in the body.

Synthesis Methods

Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate can be synthesized from tert-butyl bromoacetate, ethyl azetidine-1-carboxylate, and sodium hydroxide. The reaction takes place in aqueous medium and the product is isolated by precipitation. The reaction proceeds in two steps. In the first step, tert-butyl bromoacetate is reacted with ethyl azetidine-1-carboxylate in the presence of sodium hydroxide to form tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate. In the second step, the product is isolated by precipitation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "tert-butyl azetidine-1-carboxylate", "1-bromoethane", "potassium carbonate", "dimethylformamide", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: tert-butyl azetidine-1-carboxylate is reacted with 1-bromoethane in the presence of potassium carbonate and dimethylformamide to yield tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate.", "Step 2: The crude product from step 1 is purified by column chromatography using a mixture of diethyl ether and acetic acid as the eluent.", "Step 3: The purified product from step 2 is treated with a solution of sodium hydroxide in water to remove the tert-butyl protecting group and yield 3-(1-bromoethyl)azetidine-1-carboxylic acid." ] }

CAS RN

1420837-48-4

Product Name

tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Molecular Formula

C10H18BrNO2

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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